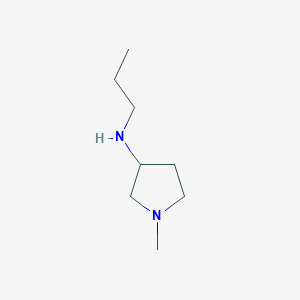

1-methyl-N-propylpyrrolidin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-N-propylpyrrolidin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-3-5-9-8-4-6-10(2)7-8/h8-9H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQILSFYFLPZTCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1CCN(C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Methyl N Propylpyrrolidin 3 Amine

Retrosynthetic Strategies and Key Disconnections

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For 1-methyl-N-propylpyrrolidin-3-amine, the key functional groups to consider for disconnection are the amine bonds.

A primary disconnection strategy involves breaking the C-N bonds of the tertiary amine at position 3 and the N-methyl group. The most logical disconnections are at the bonds connecting the propyl group to the 3-amino group and the methyl group to the ring nitrogen. This approach simplifies the molecule into two main fragments: a pyrrolidine (B122466) core and the respective alkyl groups.

Key Disconnections:

Disconnection A (C-N bond of the propylamino group): This is a standard disconnection for an amine, suggesting a reductive amination between a 3-aminopyrrolidine (B1265635) precursor and propanal. youtube.comyoutube.com

Disconnection B (C-N bond of the N-methyl group): This disconnection also points towards a reductive amination or a direct alkylation step, involving a secondary pyrrolidine and a methylating agent.

Disconnection C (Ring C-N bonds): Breaking the bonds of the pyrrolidine ring itself suggests a cyclization strategy. A common approach is to disconnect across two C-N bonds, leading back to a linear precursor such as a 1,4-dicarbonyl compound and a primary amine (methylamine). mdpi.comthieme-connect.com

These disconnections are illustrated in the following table:

| Disconnection Strategy | Precursors | Forward Reaction Type |

| C(3)-N Bond | 1-methylpyrrolidin-3-amine (B77690) and Propanal | Reductive Amination |

| N(1)-C Bond | N-propylpyrrolidin-3-amine and Formaldehyde | Reductive Amination |

| Ring Formation | 4-(methylamino)heptane-1,7-dial (hypothetical) | Intramolecular Cyclization |

Strategically, forming the pyrrolidine ring first and then functionalizing the 3-amino group is often a more convergent approach.

Classical and Contemporary Cyclization Approaches

The construction of the pyrrolidine ring is the cornerstone of the synthesis. Both classical and contemporary methods offer viable pathways.

Reductive amination is a powerful and versatile method for forming amines and, in this context, for constructing the pyrrolidine ring itself. mdpi.com This typically involves the reaction of a dicarbonyl compound with a primary amine, followed by reduction of the intermediate imine or enamine. thieme-connect.commdpi.com

A plausible pathway to a precursor of the target molecule involves the condensation of a 1,4-dicarbonyl compound with methylamine (B109427). The resulting intermediate, a cyclic iminium ion, is then reduced in situ to form the N-methylpyrrolidine ring. Subsequent elaboration at the C-3 position would be required to introduce the N-propylamino group. For instance, a 1,4-dicarbonyl compound bearing a protected amine or a precursor functional group at the appropriate position could be utilized.

A concise method involves the reaction of primary amines with 2,5-dimethoxytetrahydrofuran (B146720) in an acidic aqueous medium with a reducing agent like sodium borohydride. thieme-connect.com This one-pot reaction provides direct access to N-substituted pyrrolidines.

The formation of the pyrrolidine ring can be efficiently achieved through intramolecular nucleophilic substitution, where a nitrogen nucleophile displaces a leaving group at the terminus of a four-carbon chain. nih.govacs.org This strategy involves creating a linear precursor containing both the amine and a suitable leaving group (e.g., a halide or a sulfonate ester) in the correct positions.

For example, a precursor such as 4-bromo-1-(methylamino)butane could undergo intramolecular cyclization upon treatment with a base to yield 1-methylpyrrolidine. To synthesize the target molecule, the precursor would need an additional functional group at the 3-position that can be converted to the N-propylamino moiety.

| Precursor Type | Leaving Group | Reaction Condition | Product |

| N-substituted 4-haloamine | -Br, -Cl | Base | N-substituted pyrrolidine |

| N-substituted 4-hydroxyamine | -OTs, -OMs | Base | N-substituted pyrrolidine |

This approach is particularly useful for establishing the core pyrrolidine structure early in the synthetic sequence.

[3+2] Cycloaddition reactions, particularly those involving azomethine ylides, represent a highly convergent and stereoselective method for constructing pyrrolidine rings. mdpi.comnih.gov Azomethine ylides are three-atom components that react with a 2π-electron component (an alkene or alkyne) to form a five-membered heterocyclic ring. nih.gov

The generation of the azomethine ylide can be achieved through various methods, including the thermal or photochemical ring-opening of aziridines, the desilylation of α-silylamines, or the decarboxylation of α-amino acids. mdpi.comchemrxiv.org For instance, the condensation of an α-amino acid like sarcosine (B1681465) (N-methylglycine) with an aldehyde or ketone generates a non-stabilized azomethine ylide, which can then react with a suitable dipolarophile. rsc.org To form a 3-aminopyrrolidine precursor, an alkene bearing a nitrogen functionality would be required as the dipolarophile.

This method is powerful for controlling stereochemistry, as the cycloaddition often proceeds with high diastereoselectivity. nih.gov

Ring-closing metathesis (RCM) has emerged as a robust tool for the synthesis of various carbo- and heterocyclic compounds, including pyrrolidines. tandfonline.comresearchgate.net This reaction utilizes ruthenium-based catalysts, such as Grubbs' catalysts, to form cyclic olefins from acyclic diene precursors. acs.orgorganic-chemistry.org

To synthesize a pyrrolidine derivative, a diallylamine (B93489) precursor is subjected to RCM. For the target molecule, a precursor such as N-methyl-N,N-diallylamine bearing a protected amino group on one of the allyl chains could be envisioned. The RCM reaction would form a 3,4-dehydropyrrolidine ring, which could then be reduced to the saturated pyrrolidine. Subsequent functional group manipulations would lead to the final product. RCM is valued for its functional group tolerance and its ability to be performed under mild conditions. tandfonline.comacs.org

| Catalyst Generation | Substrate | Key Feature |

| Grubbs' 1st Generation | Diallylamine derivatives | Air-stable, functional group tolerant |

| Grubbs' 2nd Generation | Enyne substrates | Higher activity, efficient for hindered substrates |

Asymmetric Synthesis of Chiral Pyrrolidines

Since the C3 position of this compound is a stereocenter, enantioselective synthesis is crucial for accessing single enantiomers, which is often a requirement for pharmaceutical applications. mdpi.comemich.eduacs.org

Several strategies for the asymmetric synthesis of chiral pyrrolidines have been developed:

Use of Chiral Pool Starting Materials: Readily available chiral molecules like pyroglutamic acid can be used as starting materials. acs.org Chemical modifications of these natural products can lead to a variety of enantiomerically pure pyrrolidine derivatives.

Chiral Auxiliaries: The use of a chiral auxiliary, such as a tert-butanesulfinamide, can direct the stereochemical outcome of a key reaction. worktribe.com For example, the diastereoselective addition of a Grignard reagent to a chiral N-tert-butanesulfinyl imine can establish a new stereocenter, with the auxiliary being removed in a later step.

Asymmetric Catalysis: This is a highly efficient approach where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product.

Asymmetric Hydrogenation: The asymmetric hydrogenation of a pyrrole (B145914) or dehydropyrrolidine precursor using a chiral transition metal catalyst can produce chiral pyrrolidines.

Asymmetric [3+2] Cycloadditions: The use of chiral ligands or catalysts in azomethine ylide cycloadditions can induce high levels of enantioselectivity. acs.org

Asymmetric RCM: While less common, chiral RCM catalysts can be used to achieve enantioselective ring closure.

The following table summarizes some asymmetric approaches:

| Asymmetric Strategy | Example | Stereochemical Control |

| Chiral Pool | (S)-Pyroglutamic Acid | Utilizes inherent chirality of starting material. acs.org |

| Chiral Auxiliary | N-tert-butanesulfinyl imines | Substrate-controlled diastereoselective addition. worktribe.com |

| Asymmetric Catalysis | Chiral Phosphoric Acid Catalyzed Aza-Michael Addition | Catalyst-controlled enantioselective cyclization. acs.org |

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. wikipedia.org Once the desired stereocenter is established, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org

One common strategy involves the use of oxazolidinone auxiliaries, which are particularly effective in stereoselective aldol (B89426) reactions and alkylations. wikipedia.org For the synthesis of a substituted pyrrolidine like this compound, a cysteine-derived oxazolidinone chiral auxiliary can be employed. nih.gov This method leverages the rigid structure of the auxiliary to control the approach of reagents, leading to high diastereoselectivity. wikipedia.orgnih.gov After the key bond-forming step, the auxiliary can be removed under mild conditions, often involving an N-to-S acyl transfer to yield a versatile thioester intermediate that can be further elaborated to the target amine. nih.gov

The general approach for employing a chiral auxiliary is outlined below:

Attachment of the chiral auxiliary to a suitable starting material.

Diastereoselective reaction to create the desired stereocenter(s).

Removal of the chiral auxiliary to yield the enantiomerically enriched product.

A variety of chiral auxiliaries have been developed, each with specific applications and advantages. wikipedia.orgtcichemicals.com For instance, the Evans aldol reaction using oxazolidinone auxiliaries is a well-established method for creating two contiguous stereocenters with high predictability. tcichemicals.com The choice of auxiliary and reaction conditions is critical for achieving high yields and stereoselectivity. nih.gov

Organocatalytic Asymmetric Synthesis (e.g., Proline-based catalysts)

Organocatalysis, the use of small organic molecules to catalyze chemical transformations, has emerged as a powerful strategy in asymmetric synthesis. nih.gov This approach avoids the use of potentially toxic and expensive metals. Proline and its derivatives are among the most successful organocatalysts, often operating through enamine or iminium ion intermediates. scienceopen.com

For the synthesis of substituted pyrrolidines, organocatalytic domino reactions, such as aza-Michael/aldol cascades, can be employed to construct the heterocyclic ring with high stereocontrol. nih.gov These reactions can generate multiple stereocenters in a single step with excellent diastereoselectivities and good to excellent enantioselectivities. nih.gov

A typical organocatalytic approach might involve the reaction of an α,β-unsaturated aldehyde with an amine in the presence of a chiral catalyst like proline. The catalyst facilitates the initial conjugate addition (aza-Michael reaction) followed by an intramolecular aldol condensation to form the pyrrolidine ring. The stereochemical outcome is dictated by the chirality of the organocatalyst.

Recent advancements in organocatalysis have expanded the scope of these reactions to include a wide range of substrates and catalyst types, including chiral phosphoric acids and thioureas. scienceopen.comrsc.org These catalysts operate through hydrogen bonding interactions to activate the substrates and control the stereochemistry of the reaction. scienceopen.com

Metal-Catalyzed Asymmetric Cyclization Reactions

Transition metal-catalyzed reactions are a cornerstone of modern organic synthesis, offering efficient and selective methods for the construction of complex molecules. mdpi.com Asymmetric cyclization reactions, in particular, are powerful tools for synthesizing chiral heterocyclic compounds like pyrrolidines. sioc-journal.cn

These reactions often involve the formation of a metal-π-allyl or similar reactive intermediate, which then undergoes an intramolecular nucleophilic attack to form the ring. The use of chiral ligands on the metal center allows for the control of the stereochemistry of the newly formed stereocenter(s). catalyst-enabling-synthetic-chemistry.com

Various metals, including palladium, copper, and rhodium, have been successfully employed in asymmetric cyclizations to produce pyrrolidine derivatives. catalyst-enabling-synthetic-chemistry.com The choice of metal, ligand, and reaction conditions is crucial for achieving high enantioselectivity and yield. For instance, copper-catalyzed 1,3-dipolar cycloadditions of azomethine ylides with alkenes are a well-established method for the synthesis of highly substituted pyrrolidines. catalyst-enabling-synthetic-chemistry.com

The development of new catalytic systems and ligands continues to expand the scope and utility of these reactions, enabling the synthesis of a wide array of structurally diverse and enantiomerically pure pyrrolidines. mdpi.com

Biocatalytic Approaches for Enantioselective Production

Biocatalysis, the use of enzymes or whole microorganisms to perform chemical transformations, offers a highly selective and environmentally friendly alternative to traditional chemical methods. mdpi.com Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity. core.ac.uk

For the synthesis of chiral amines like this compound, several classes of enzymes are particularly relevant, including:

Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone substrate, producing a chiral amine. mdpi.com Engineered transaminases have been developed with broad substrate scope and high enantioselectivity. mdpi.com

Imine Reductases (IREDs): IREDs catalyze the asymmetric reduction of imines to chiral amines. mdpi.com This approach can be used in a one-pot reaction where an imine is formed in situ from a ketone and an amine. mdpi.com

Reductive Aminases (RedAms): These enzymes have emerged as promising biocatalysts for the synthesis of chiral secondary and tertiary amines by coupling primary or secondary amines with aldehydes or ketones. d-nb.info

A biocatalytic cascade reaction can be designed to produce the target amine from a simple starting material. For example, a hydratase could first add water across a double bond, followed by oxidation of the resulting alcohol to a ketone by an alcohol dehydrogenase, and finally, a transaminase could convert the ketone to the desired chiral amine. rsc.org This multi-enzyme, one-pot approach enhances efficiency and reduces waste. rsc.org

Table 1: Comparison of Biocatalytic Approaches for Chiral Amine Synthesis

| Enzyme Class | Reaction Type | Key Advantages |

|---|---|---|

| Transaminases (TAs) | Ketone amination | High enantioselectivity, broad substrate scope. mdpi.com |

| Imine Reductases (IREDs) | Imine reduction | Can be used in one-pot reactions from ketones/amines. mdpi.com |

| Reductive Aminases (RedAms) | Reductive amination | Can synthesize secondary and tertiary amines. d-nb.info |

Green Chemistry and Sustainable Synthetic Strategies

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org This includes using renewable feedstocks, employing safer solvents, improving energy efficiency, and minimizing waste. mdpi.comijnc.ir

In the context of synthesizing this compound, green chemistry principles can be applied through various strategies. Mechanochemical synthesis, which uses mechanical force to induce chemical reactions, can significantly reduce solvent use and reaction times. acs.org The development of catalytic methods, whether metal-based, organocatalytic, or biocatalytic, is inherently greener than using stoichiometric reagents as it reduces waste. acs.org

Flow Chemistry and Microreactor Technology

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages for sustainable synthesis. mdpi.com Microreactors, with their small channel dimensions, provide excellent heat and mass transfer, leading to faster reactions, higher yields, and improved safety, especially for highly exothermic or hazardous reactions. beilstein-journals.orgjst.org.in

The benefits of flow chemistry for the synthesis of pyrrolidine derivatives include:

Enhanced Safety: The small reaction volumes minimize the risks associated with hazardous reagents or unstable intermediates. nih.gov

Improved Efficiency: Precise control over reaction parameters like temperature, pressure, and residence time allows for process optimization and higher productivity. jst.org.in

Scalability: Scaling up a reaction in a flow system can be as simple as running the reactor for a longer time or by "numbering-up" (using multiple reactors in parallel). jst.org.in

Process Intensification: Multi-step syntheses can be "telescoped" into a continuous sequence, eliminating the need for isolation and purification of intermediates. mdpi.com

This technology has been successfully applied to a wide range of chemical transformations, including those relevant to the synthesis of the target molecule. nih.govrsc.org

Electrochemical Synthesis

Electrochemical synthesis, or electrosynthesis, utilizes electricity to drive chemical reactions, replacing conventional reagents with electrons. osi.lv This approach is inherently green as it often avoids the use of hazardous and wasteful oxidizing or reducing agents. osi.lvnih.gov

Electrosynthesis can be applied to the construction of heterocyclic rings like pyrrolidine. nih.gov For instance, an electrochemical deconstructive functionalization approach can be used where an aromatic radical cation is generated anodically, which then undergoes cleavage and trapping by an internal nucleophile to form the heterocyclic ring. nih.gov

Key advantages of electrochemical synthesis include:

High Atom Economy: By using electrons as the "reagent," waste generation is significantly reduced. acs.org

Mild Reaction Conditions: Many electrosynthetic reactions can be carried out at room temperature and pressure.

Selectivity: By controlling the electrode potential, it is often possible to selectively target specific functional groups. nih.gov

The combination of electrochemistry with flow reactors can further enhance productivity and safety, making it a promising strategy for the sustainable synthesis of complex molecules. nih.govbeilstein-journals.org

Solvent-Free and Aqueous Media Reactions

The push towards green chemistry has spurred the development of synthetic routes that minimize or eliminate the use of volatile and hazardous organic solvents. jocpr.com Reactions in aqueous media or under solvent-free conditions are at the forefront of this movement, offering benefits such as reduced environmental impact, simplified workup procedures, and often, unique reactivity.

One successful example in a related synthesis is the production of N-methylpyrrolidine in an aqueous medium. This process utilizes the reaction of methylamine and 1,4-dibromobutane (B41627) with potassium carbonate (K₂CO₃) as an inexpensive and environmentally benign catalyst. vjs.ac.vn The reaction proceeds efficiently at a moderate temperature of 90°C, achieving a product yield of 50.3%. vjs.ac.vn This demonstrates the viability of water as a solvent for the N-alkylation and cyclization steps required to form the pyrrolidine core.

Furthermore, multicomponent reactions (MCRs) performed in water represent another powerful strategy. MCRs allow the construction of complex molecules in a single step from multiple starting materials, which aligns with the principles of green chemistry by reducing time, cost, and waste. researchgate.net The synthesis of diverse heterocyclic compounds has been successfully achieved using water as a green solvent, highlighting the potential for applying such methodologies to the synthesis of substituted pyrrolidines. researchgate.net

Solvent-free reaction conditions offer the ultimate step in minimizing solvent waste. An example of a relevant transformation is the C(sp³)–H bond functionalization of methyl azaarenes with aromatic aldehydes, which can proceed without any catalyst or solvent. beilstein-journals.org While this specific reaction produces a different class of compounds, the principle of activating C-H bonds under solvent-free conditions is a promising avenue for developing novel, atom-economical syntheses of complex amines.

Atom-Economical and Catalytic Processes

Atom economy is a core principle of green chemistry that measures how efficiently reactant atoms are incorporated into the final desired product. jocpr.comrsc.org Catalytic processes are instrumental in achieving high atom economy by enabling reactions with minimal waste generation.

Reductive amination is a key atom-economical method for synthesizing amines. This reaction can be applied to the synthesis of this compound, for instance, by reacting 1-methylpyrrolidin-3-one (B1295487) with propylamine (B44156) in the presence of a reducing agent. Modern approaches utilize catalytic hydrogenation, which generates only water as a byproduct. Various catalytic systems have been developed for such transformations. For example, iron-catalyzed reductive aminations using paraformaldehyde as a methylating agent have been shown to be effective for the synthesis of N-methylamines, even proceeding without an external hydrogen source. nih.gov

Advanced catalytic systems offer broad applicability for creating substituted N-heterocycles. Palladium-catalyzed processes, such as the hydroarylation of N-alkyl pyrrolines, demonstrate the ability to functionalize the pyrrolidine ring in a single step from readily available precursors. researchgate.net Similarly, Ruthenium-catalyzed domino reactions can construct nitrogen heterocycles in a single, atom-economical step from linear propargyl alcohols. nih.gov These methods represent the cutting edge of efficient synthesis, minimizing operational steps and waste.

Below is a table summarizing various catalytic approaches relevant to the synthesis of substituted pyrrolidines and tertiary amines.

| Catalyst System | Substrate Type | Reaction Type | Key Features |

| Fe₂O₃/NGr@C | Nitroarenes, Amines | Reductive N-methylation | Proceeds without external H₂; high selectivity for N-methylamines. nih.gov |

| Raney Ni | Diones, Amines | Reductive Amination | Effective in various solvents, including alcohols and water, for producing diamines. mdpi.com |

| Palladium Acetate | N-alkyl Pyrrolines | Reductive Mizoroki-Heck | Delivers 3-substituted pyrrolidines in a single step with broad substrate scope. researchgate.net |

| Ruthenium Complexes | Aminopropargyl Alcohols | Domino Redox Isomerisation/Cyclization | Atom-economical synthesis of N-heterocycles with high functional group tolerance. nih.gov |

| K₂CO₃ | 1,4-dihalobutane, Amine | Cyclization/N-alkylation | Inexpensive, environmentally friendly catalyst for synthesis in aqueous media. vjs.ac.vn |

Derivatization from Precursors and Analogues

The target compound, this compound, can be synthesized by modifying existing pyrrolidine scaffolds or by constructing the pyrrolidine ring from other heterocyclic or acyclic precursors. These approaches leverage the availability of established starting materials to build the desired molecular architecture.

Modifications of Pyrrolidine-2-carboxylates

Pyrrolidine-2-carboxylates are common chiral building blocks. A synthetic pathway starting from these precursors can be envisioned to produce 3-aminopyrrolidine derivatives. A patented method for a related compound demonstrates a viable route starting from ethyl 1-methyl-2-pyrrolecarboxylate. google.com This process involves several key transformations to introduce the 3-amino functionality.

The general strategy involves:

Nitration: Introduction of a nitro group at the 4-position of the pyrrole ring. The ethoxycarbonyl group at the 2-position acts as a directing group for this reaction. google.com

N-Alkylation: The nitrogen of the pyrrole ring is alkylated. In the context of the target compound, this would be methylation. google.com

Reduction: The pyrrole ring and the nitro group are simultaneously reduced to form the saturated pyrrolidine ring and the primary amine at the 3-position.

N-Propylation: The final step would involve the selective N-propylation of the newly formed 3-amino group to yield the final tertiary amine.

The conversion of a carboxylic acid (or its ester) into an amine functionality is a fundamental transformation in organic synthesis. thermofisher.com This can be achieved through various methods, such as the Curtius, Hofmann, or Schmidt rearrangements, or by converting the acid to an amide followed by reduction. The patented route elegantly bypasses this by introducing the nitrogen via nitration before ring reduction. google.com

The following table outlines a plausible synthetic sequence based on established methods. google.com

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Nitration of Pyrrole | Nitrating Agent (e.g., HNO₃/H₂SO₄) | Ethyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate |

| 2 | Ring & Nitro Reduction | Catalytic Hydrogenation (e.g., H₂/Pd/C) | Ethyl 3-amino-1-methylpyrrolidine-2-carboxylate |

| 3 | Conversion to Amine | Multi-step sequence (e.g., hydrolysis, Curtius rearrangement) or direct reduction of ester/amide | 1-methylpyrrolidin-3-amine |

| 4 | N-Propylation | Propyl halide or reductive amination with propanal | This compound |

Conversion of Other Heterocycles to Pyrrolidine Scaffolds

The construction of the pyrrolidine ring is not limited to starting materials that already contain the five-membered ring. Pyrrolidines can be synthesized from various acyclic or other heterocyclic precursors through cyclization reactions.

A classical approach involves the reaction of a 1,4-difunctionalized alkane with a primary amine. For example, reacting 1,4-dibromobutane or 1,4-butanediol (B3395766) with a suitable amine (like methylamine to form the N-methylpyrrolidine core) is a well-established method. vjs.ac.vnmsu.edu Subsequent functionalization at the 3-position would be required to complete the synthesis.

Ring-forming reactions from acyclic precursors are also powerful. A patented method for producing 1,3-difunctionalized pyrrolidines starts from malic acid and an amine. google.com The reaction proceeds through the formation of a succinimide (B58015) intermediate, which is then reduced to the corresponding pyrrolidine. By choosing the appropriate amine and enantiomer of malic acid, specific stereoisomers of substituted pyrrolidines can be accessed. google.com

While less common, ring transformations from other heterocycles are also possible. For instance, furans can be converted to tetrahydrofuran, which can then be opened to a 1,4-dihalobutane and subsequently cyclized with an amine to form a pyrrolidine. msu.edu More complex rearrangements, such as the Fischer indole (B1671886) synthesis, produce fused pyrrole rings (indoles), which upon reduction of the five-membered ring yield indolines, a class of substituted pyrrolidines. msu.edu These methods showcase the versatility of synthetic chemistry in building specific heterocyclic scaffolds from diverse starting points.

Chemical Reactivity and Transformation Studies

Reactivity at the Pyrrolidine (B122466) Nitrogen and Exocyclic Amine

The presence of both a tertiary and a secondary amine in 1-methyl-N-propylpyrrolidin-3-amine dictates its reactivity towards various electrophilic reagents. The exocyclic secondary amine is generally more susceptible to reactions like acylation and the formation of amides and urethanes, while the tertiary pyrrolidine nitrogen is prone to alkylation to form quaternary ammonium (B1175870) salts and oxidation to an N-oxide.

Alkylation and Acylation Reactions

Alkylation and acylation are fundamental transformations for amines. In the case of this compound, these reactions can occur at either the secondary or tertiary amine, depending on the reaction conditions and the nature of the electrophile.

Alkylation: The tertiary pyrrolidine nitrogen can undergo alkylation with alkyl halides to form a quaternary ammonium salt, a reaction known as the Menshutkin reaction. sbq.org.brwikipedia.org The secondary amine can also be alkylated. wikipedia.orgrsc.org Direct alkylation of secondary amines can sometimes lead to mixtures of products due to the potential for over-alkylation, though alternative methods like reductive amination offer more control. google.com Reductive amination involves the reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced to the corresponding amine. google.com

Acylation: The secondary amine of this compound is readily acylated by reaction with acyl chlorides or acid anhydrides to form amides. sundarbanmahavidyalaya.inbath.ac.uk This reaction is a common method for protecting the amino group or for synthesizing more complex molecules. bath.ac.uk The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct. sundarbanmahavidyalaya.in The acylation of amines can also be achieved using benzotriazole (B28993) chemistry, offering a greener approach. mdpi.com

Table 1: General Alkylation and Acylation Reactions of this compound

| Reaction Type | Reagent | Reactive Site | Product Type |

| Alkylation | Alkyl Halide (e.g., CH₃I) | Tertiary Pyrrolidine N | Quaternary Ammonium Salt |

| Alkylation | Alkyl Halide (e.g., CH₃CH₂Br) | Secondary N-propylamino | Tertiary Amine |

| Reductive Amination | Aldehyde/Ketone + Reducing Agent | Secondary N-propylamino | Tertiary Amine |

| Acylation | Acyl Chloride (e.g., CH₃COCl) | Secondary N-propylamino | N-substituted Amide |

| Acylation | Acid Anhydride (e.g., (CH₃CO)₂O) | Secondary N-propylamino | N-substituted Amide |

Formation of N-Substituted Amides and Urethanes

The secondary amine of this compound can be converted to N-substituted amides and urethanes, which are important functional groups in medicinal chemistry and materials science.

N-Substituted Amides: As mentioned, acylation of the secondary amine leads to the formation of N-substituted amides. sundarbanmahavidyalaya.inbath.ac.ukorganic-chemistry.org A variety of acylating agents can be employed, and the reaction is generally high-yielding. organic-chemistry.org For instance, reaction with benzoyl chloride in the presence of a base like pyridine (B92270) would yield the corresponding N-benzoyl derivative. The use of water-soluble catalysts can also facilitate the synthesis of N-substituted amides from nitriles and amines in aqueous media. sbq.org.br

Urethanes: Urethanes, or carbamates, are typically synthesized from the reaction of an amine with a chloroformate or by the addition of an alcohol to an isocyanate. For this compound, the secondary amine can react with an alkyl or aryl chloroformate (e.g., ethyl chloroformate) to yield the corresponding N-substituted urethane (B1682113). Another approach involves the reaction of amines with cyclic carbonates to produce urethane diols, which are precursors for polyurethanes. nih.gov This non-isocyanate route is considered a more sustainable method for polyurethane synthesis. nih.gov

Oxidative Transformations (e.g., N-Oxide Formation, Hofmann Elimination for mechanistic study)

The nitrogen atoms in this compound can undergo oxidation, leading to different products depending on the specific nitrogen atom and the oxidizing agent used.

N-Oxide Formation: The tertiary nitrogen of the pyrrolidine ring can be oxidized to an N-oxide. ebi.ac.ukumaryland.edu This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids (e.g., m-CPBA). organic-chemistry.org The resulting N-oxides are often more water-soluble than the parent amine and can exhibit different biological activities. The formation of nicotine-N'-oxide from nicotine (B1678760) is a well-known example of N-oxide formation in a pyrrolidine-containing molecule. ebi.ac.ukumaryland.edu

Hofmann Elimination: For mechanistic study, the Hofmann elimination provides a pathway to alkenes from amines. wikipedia.orgbyjus.comorganicchemistrytutor.com The process begins with the exhaustive methylation of the amine with excess methyl iodide to form a quaternary ammonium iodide salt. wikipedia.orgbyjus.com This salt is then treated with a base, such as silver oxide in water, to generate a quaternary ammonium hydroxide (B78521). wikipedia.orgbyjus.com Upon heating, this intermediate undergoes an elimination reaction to form an alkene. wikipedia.orgbyjus.com According to the Hofmann rule, the major product is the least substituted alkene, which is generally the less stable isomer. wikipedia.orgbyjus.com In the case of this compound, after quaternization of the exocyclic nitrogen, elimination would be expected to occur, though the complexity of the molecule could lead to multiple potential products.

Ring-Opening and Rearrangement Reactions

The pyrrolidine ring in this compound can, under certain conditions, undergo ring-opening or rearrangement reactions. These transformations often require initial activation of the molecule, for example, through quaternization of the ring nitrogen.

Selective Ring-Opening Pathways

The ring-opening of the pyrrolidine ring typically occurs after the formation of a pyrrolidinium (B1226570) salt. The N-methylpyrrolidinium salt can undergo nucleophilic attack, leading to the cleavage of a carbon-nitrogen bond. Studies on N-phenylpyrrolidinium salts have shown that they undergo a ring-opening reaction with carboxylate counteranions at elevated temperatures. psu.edu This reaction proceeds via a nucleophilic attack at an endocyclic carbon of the pyrrolidinium ring. psu.edu The quaternized product of nicotine has also been shown to undergo ring-opening with hydroxide ions. nih.gov The regioselectivity of the ring-opening can be influenced by substituents on the ring and the nature of the nucleophile. nih.gov

Table 2: Potential Ring-Opening of Quaternized this compound

| Activating Step | Nucleophile | Conditions | Potential Product |

| Quaternization with CH₃I | Carboxylate anion (RCOO⁻) | Heat | N,N-dimethyl-N-(4-iodobutyl)-N-propylamine derivative |

| Quaternization with CH₃I | Hydroxide (OH⁻) | Heat | N,N-dimethyl-N-(4-hydroxybutyl)-N-propylamine derivative |

Photochemical Rearrangements

The study of photochemical reactions of pyrrolidines has revealed several types of transformations. While specific photochemical rearrangements of this compound are not extensively documented, related systems undergo interesting light-induced reactions. These include intramolecular [2+2] photocycloaddition reactions of N-Boc protected 4-(allylaminomethyl)-2(5H)-furanones, which result in rigid, conformationally restricted pyrrolidine products. rsc.org Another photochemical strategy involves the conversion of nitroarenes into rigidified bicyclic pyrrolidine analogues through a series of light-induced ring expansion and electrocyclization steps. nih.gov Furthermore, visible-light-mediated annulation of alkenes with nitrogen-centered radicals generated from N-sulfonylallylamines can produce chloromethylated pyrrolidines. thieme-connect.com These examples highlight the potential for photochemical methods to induce complex rearrangements and constructions involving the pyrrolidine scaffold.

Hofmann-Löffler-Freytag Reaction

There is no available information on the application or study of the Hofmann-Löffler-Freytag reaction specifically involving this compound as a substrate or product. This reaction is a known method for the synthesis of pyrrolidines via the cyclization of N-haloamines. wikipedia.orgambeed.comnumberanalytics.comalfa-chemistry.com The reaction proceeds through a radical mechanism, typically initiated by heat or light, involving an intramolecular hydrogen atom transfer. wikipedia.orgnih.gov

Functionalization of the Pyrrolidine Ring Carbons

No studies detailing the specific functionalization of the pyrrolidine ring carbons of this compound have been found. Research on other pyrrolidine derivatives often focuses on achieving regioselectivity and stereoselectivity through various catalytic methods.

Regioselective Functionalization at C-2 and C-5

There is no literature available on the regioselective functionalization at the C-2 and C-5 positions of this compound. General strategies for the functionalization of other pyrrolidines exist but cannot be specifically attributed to this compound.

Stereoselective Introduction of Substituents at C-3

No published research describes the stereoselective introduction of substituents at the C-3 position of this compound. For other pyrrolidine systems, palladium-catalyzed C-H arylation has been used to create cis-2,3-disubstituted and cis-3,4-disubstituted pyrrolidines with high stereospecificity, often employing a directing group at a nearby position to control the reaction's outcome. acs.orgacs.orgmorressier.comthieme-connect.com

Mechanism Elucidation of Key Reactions

Without specific reactions reported for this compound, there is no corresponding mechanistic elucidation available.

Transition State Analysis in Catalytic Cycles

There are no transition state analyses for catalytic cycles involving this compound in the scientific literature. Such computational and experimental studies are typically performed on well-established reactions to understand their pathways and stereochemical outcomes. For example, transition state models have been proposed for proline-based catalyst systems in aldol (B89426) reactions. researchgate.net

Kinetic and Thermodynamic Considerations

No kinetic or thermodynamic data for reactions involving this compound has been published. The concepts of kinetic and thermodynamic control are fundamental in determining the product distribution of chemical reactions, where the kinetic product is formed fastest and the thermodynamic product is the most stable. researchgate.netlibretexts.org Without experimental data for the target compound, no specific analysis can be provided.

Advanced Spectroscopic and Analytical Methodologies for Structural and Conformational Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. For a molecule like 1-methyl-N-propylpyrrolidin-3-amine, a suite of one-dimensional and two-dimensional NMR experiments would be required for a complete assignment of proton (¹H) and carbon (¹³C) signals.

Two-dimensional (2D) NMR techniques are critical for mapping the complex network of covalent bonds and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal correlations between the methine proton at C3 and the adjacent methylene (B1212753) protons at C2 and C4 of the pyrrolidine (B122466) ring. It would also show the connectivity within the N-propyl group, linking the methylene protons adjacent to the nitrogen with the next methylene group, and subsequently to the terminal methyl group. walisongo.ac.idipb.pt

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. It provides a direct map of one-bond C-H connections, simplifying the assignment of the ¹³C spectrum. libretexts.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is particularly useful for determining stereochemistry, such as the relative orientation of substituents on the pyrrolidine ring.

Table 1: Predicted 2D NMR Correlations for this compound

| Technique | Proton Signal | Expected Correlation (Proton or Carbon) | Inferred Structural Information |

| COSY | H3 (pyrrolidine) | H2, H4 (pyrrolidine) | Connectivity around the chiral center |

| Hα (propyl) | Hβ (propyl) | N-propyl chain connectivity | |

| Hβ (propyl) | Hγ (propyl) | N-propyl chain connectivity | |

| HSQC | N-CH₃ (methyl) | C of N-CH₃ | Direct C-H bond assignment |

| H2, H4, H5 (pyrrolidine) | C2, C4, C5 (pyrrolidine) | Direct C-H bond assignments | |

| H3 (pyrrolidine) | C3 (pyrrolidine) | Direct C-H bond assignment | |

| HMBC | N-CH₃ (methyl) | C2, C5 (pyrrolidine) | Confirms N-methyl on pyrrolidine ring |

| Hα (propyl) | C3 (pyrrolidine), Cβ (propyl) | Confirms N-propyl attachment at C3-amine | |

| NOESY | H3 (pyrrolidine) | H2, H4, H5 protons | Spatial proximity to determine ring conformation and substituent orientation |

The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium between various puckered conformations, often described as "envelope" and "twist" forms. Furthermore, the nitrogen atom of the tertiary amine can undergo a process called nitrogen inversion. Dynamic NMR (DNMR) is a technique used to study such reversible molecular processes that occur on the NMR timescale. libretexts.org

By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals. At high temperatures, where conformational exchange is fast, averaged signals are observed. As the temperature is lowered, the rate of exchange slows down, and at a certain point (the coalescence temperature), the signals for the individual conformers may become distinct. libretexts.org Analyzing these changes allows for the calculation of the energy barriers (activation free energy, ΔG‡) for processes like ring inversion and nitrogen inversion, providing crucial insights into the molecule's flexibility and the relative stability of its conformers. researchgate.netresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Insights

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule and its fragments. nih.gov This is a powerful tool for confirming the identity of a compound and for studying its fragmentation behavior.

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion (or a protonated version, [M+H]⁺) of the compound, subjecting it to fragmentation through collision-induced dissociation (CID), and then analyzing the resulting fragment ions. researchgate.netlcms.cz The fragmentation pattern is highly characteristic of the molecule's structure.

For this compound, the most likely fragmentation pathways involve cleavage of the carbon-carbon bonds adjacent to the nitrogen atoms (α-cleavage), as this leads to the formation of stable, resonance-stabilized iminium ions. libretexts.org

Predicted Fragmentation Pathway:

α-cleavage at the pyrrolidine ring: Cleavage of the C2-C3 or C4-C3 bond would lead to the opening of the ring and the formation of a stable iminium ion.

α-cleavage adjacent to the ring nitrogen: Loss of an ethyl radical via cleavage of the C2-C3 and C4-C5 bonds would result in a fragment containing the N-methyl group. The most characteristic fragmentation, however, is the cleavage of the C-C bond alpha to the ring nitrogen, leading to the loss of a hydrogen radical or other substituents and the formation of a stable N-methylpyrrolidinium ion.

α-cleavage at the propylamino side chain: Cleavage of the C-C bond between the propyl group and the nitrogen atom is possible, but cleavage alpha to the nitrogen within the side chain is also a key pathway. The most dominant fragmentation for aliphatic amines is often the cleavage of the C-C bond alpha to the nitrogen. For the N-propyl group, this would involve the loss of an ethyl radical (CH₂CH₃•) to form a prominent fragment ion. libretexts.org

Table 2: Predicted HRMS (ESI-MS/MS) Fragments for [C₈H₁₈N₂ + H]⁺

| m/z (predicted) | Possible Formula | Origin of Fragment |

| 143.1543 | [C₈H₁₉N₂]⁺ | Protonated molecule [M+H]⁺ |

| 114.1281 | [C₇H₁₆N]⁺ | Loss of NH₂CH₂CH₂CH₃ (propylamine) or cleavage and rearrangement |

| 98.1121 | [C₆H₁₂N]⁺ | Loss of propyl group and H, followed by cyclization |

| 84.0808 | [C₅H₁₀N]⁺ | α-cleavage of propyl group, loss of C₂H₅ radical from [M+H]⁺ |

| 70.0651 | [C₄H₈N]⁺ | Fragmentation of the pyrrolidine ring |

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination

The compound this compound possesses a chiral center at the C3 position of the pyrrolidine ring, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-1-methyl-N-propylpyrrolidin-3-amine and (S)-1-methyl-N-propylpyrrolidin-3-amine.

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measure the differential interaction of chiral molecules with left- and right-circularly polarized light. nih.govscispace.com Enantiomers will produce CD spectra that are mirror images of each other, exhibiting opposite Cotton effects. mdpi.com

By measuring the experimental CD spectrum of a purified enantiomer and comparing it to a spectrum predicted by quantum-chemical calculations for a known configuration (e.g., the (R)-configuration), the absolute configuration of the synthesized compound can be unambiguously assigned. This method is a powerful alternative to X-ray crystallography when suitable crystals cannot be obtained.

X-ray Crystallography for Solid-State Structure and Conformational Analysis

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. This technique requires growing a suitable single crystal of the compound, often as a salt (e.g., hydrochloride or tartrate) to improve crystal quality.

A successful crystallographic analysis provides a precise 3D model of the molecule, yielding definitive information on:

Absolute Configuration: For a chiral crystal, the analysis can directly determine the (R) or (S) configuration at the chiral center.

Conformation: It reveals the exact puckering of the pyrrolidine ring (e.g., which atom is out of the plane in an envelope conformation) and the torsion angles describing the orientation of the N-propyl group. mdpi.com

Bond Lengths and Angles: Provides highly accurate measurements of all bond lengths and angles in the molecule. researchgate.net

Intermolecular Interactions: Shows how the molecules are arranged in the crystal lattice and reveals details about intermolecular forces like hydrogen bonding.

This data provides a static, solid-state picture that complements the dynamic information about the molecule's behavior in solution obtained from NMR.

Vibrational Spectroscopy (IR, Raman) for Specific Molecular Interactions and Functional Group Analysis

Infrared spectroscopy is based on the absorption of IR radiation at frequencies that match the natural vibrational frequencies of the molecule, provided the vibration causes a change in the molecular dipole moment. semanticscholar.org Conversely, Raman spectroscopy involves the inelastic scattering of monochromatic light (typically from a laser), where the scattered photons lose or gain energy corresponding to the vibrational modes of the molecule. semanticscholar.orgamericanpharmaceuticalreview.com A vibration is Raman active if it induces a change in the molecule's polarizability. semanticscholar.org These two techniques are often complementary, as vibrations that are weak in IR may be strong in Raman, and vice-versa.

Key Functional Group Vibrations:

The structure of this compound contains several key functional groups whose vibrational signatures can be predicted:

N-H Group (Secondary Amine): The most indicative vibration for the secondary amine is the N-H stretching mode. Unlike primary amines which show two N-H stretching bands, secondary amines exhibit a single, typically weak to medium, absorption band in the region of 3350-3310 cm⁻¹. orgchemboulder.comsci-hub.se The N-H bending (scissoring) vibration is expected around 1650-1580 cm⁻¹, though it can sometimes be weak and difficult to observe. orgchemboulder.comdocbrown.info A broad N-H wagging band may also be observed in the 750-700 cm⁻¹ region. spectroscopyonline.com Hydrogen bonding can cause the N-H stretching band to broaden and shift to lower wavenumbers. docbrown.info

C-H Groups (Alkyl): The molecule contains numerous C-H bonds in its methyl, propyl, and pyrrolidine ring methylene groups.

Stretching Vibrations: Asymmetric and symmetric stretching vibrations of CH₃ and CH₂ groups are expected in the 3000-2850 cm⁻¹ region. scialert.net Specifically, the N-methyl group on the pyrrolidine ring has a characteristic symmetric stretching mode that appears at a lower frequency, typically in the 2805-2780 cm⁻¹ range for saturated amines, which can be a useful diagnostic peak. spectroscopyonline.com

Bending Vibrations: CH₂ scissoring and CH₃ deformation (umbrella) modes appear in the 1485-1380 cm⁻¹ range. scialert.net Rocking modes for the CH₂ groups of the pyrrolidine ring are typically found between 740 cm⁻¹ and 720 cm⁻¹. scialert.netscialert.net

C-N Group (Aliphatic Amine): The C-N stretching vibrations for aliphatic amines are found in the fingerprint region, generally between 1250 cm⁻¹ and 1020 cm⁻¹. orgchemboulder.comdocbrown.info The molecule contains C-N bonds associated with both a tertiary amine (in the ring) and a secondary amine, which will contribute bands in this range. These absorptions are typically of medium to weak intensity.

Pyrrolidine Ring: The five-membered pyrrolidine ring has characteristic ring breathing and deformation modes. The ring breathing mode for a pyrrolidine ring is often observed near 900 cm⁻¹. scialert.netscialert.net

The following interactive tables summarize the predicted key vibrational frequencies for this compound in both IR and Raman spectra, based on data from analogous compounds and established correlation charts.

Table 1: Predicted Infrared (IR) Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amine | 3350 - 3310 | Medium - Weak |

| C-H Asymmetric/Symmetric Stretch | CH₃, CH₂ (Propyl, Pyrrolidine) | 3000 - 2850 | Strong |

| C-H Symmetric Stretch | N-CH₃ | 2805 - 2780 | Medium, Sharp |

| N-H Bend (Scissoring) | Secondary Amine | 1650 - 1580 | Weak / Variable |

| C-H Bend (Scissoring/Deformation) | CH₂, CH₃ | 1485 - 1380 | Medium |

| C-N Stretch | Aliphatic Amines | 1250 - 1020 | Medium - Weak |

| Pyrrolidine Ring Breathing | C-C-N Ring | ~900 | Medium - Weak |

Table 2: Predicted Raman Scattering Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amine | 3350 - 3310 | Weak |

| C-H Asymmetric/Symmetric Stretch | CH₃, CH₂ (Propyl, Pyrrolidine) | 3000 - 2850 | Strong |

| C-H Bend (Scissoring/Deformation) | CH₂, CH₃ | 1485 - 1380 | Medium |

| C-N Stretch | Aliphatic Amines | 1250 - 1020 | Medium |

In a practical analysis, the IR spectrum would be particularly useful for identifying the N-H stretch of the secondary amine and the various C-H bending modes. libretexts.org The Raman spectrum would be highly effective for observing the symmetric C-H stretches and the pyrrolidine ring breathing mode, which involves a significant change in the size of the electron cloud and thus polarizability. metrohm.com The combination of both techniques provides a comprehensive dataset for confirming the presence of all key functional groups and thereby elucidating the complete molecular structure of this compound.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and structural properties of 1-methyl-N-propylpyrrolidin-3-amine.

Table 1: Example of Calculated Geometrical Parameters for a Pyrrolidine (B122466) Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-N (ring) | 1.47 | ||

| C-C (ring) | 1.54 | ||

| N-CH3 | 1.46 | ||

| C-N-C (ring) | 109.5 | ||

| C-C-C (ring) | 104.2 | ||

| C-N-C-C (ring) | 35.0 |

Note: This table contains example data for illustrative purposes, as specific computational results for this compound were not found in the searched literature.

The electronic structure of this compound, including its molecular orbitals and charge distribution, is crucial for understanding its reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance, as they are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The distribution of these orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack.

The charge distribution within the molecule, often calculated using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom. In this compound, the nitrogen atoms are expected to carry partial negative charges due to their higher electronegativity, making them potential sites for interaction with electrophiles. masterorganicchemistry.comlibretexts.org

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the electrostatic potential on the surface of a molecule. researchgate.net This map is a valuable tool for predicting the reactivity of this compound. Regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and are therefore susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are likely sites for nucleophilic attack. For this compound, the MEP map would likely show negative potential around the two nitrogen atoms, highlighting their basicity and nucleophilicity. libretexts.org

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecule's structure. nih.gov

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method. modgraph.co.uknih.govbohrium.com These predicted shifts can aid in the assignment of experimental NMR spectra. The accuracy of these predictions has been shown to be quite high for a range of organic molecules. nih.gov

Vibrational Frequencies: The vibrational frequencies corresponding to the infrared (IR) spectrum of a molecule can also be calculated. researchgate.netdtic.mil These calculations help in assigning the various peaks in an experimental IR spectrum to specific vibrational modes of the molecule, such as N-H stretches, C-H stretches, and C-N stretches. orgchemboulder.com For tertiary amines like this compound, the absence of an N-H bond means there will be no N-H stretching band in the IR spectrum. orgchemboulder.com

Table 2: Example of Predicted Spectroscopic Data for a Tertiary Amine

| Parameter | Predicted Value |

|---|---|

| ¹H NMR Chemical Shift (ppm, relative to TMS) | |

| -CH₃ (on N) | 2.2 - 2.5 |

| -CH₂- (propyl) | 1.4 - 1.7 |

| ¹³C NMR Chemical Shift (ppm, relative to TMS) | |

| -CH₃ (on N) | 40 - 45 |

| -CH₂- (propyl) | 20 - 25 |

| Vibrational Frequency (cm⁻¹) | |

| C-N Stretch | 1020 - 1250 |

| C-H Stretch | 2850 - 3000 |

Note: This table contains example data for illustrative purposes, as specific computational results for this compound were not found in the searched literature.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, offering insights into their dynamics and interactions with their environment. researchgate.net

MD simulations can be used to explore the conformational dynamics of this compound in different environments, such as in the gas phase or in a solvent. researchgate.netmdpi.com These simulations can reveal how the molecule changes its shape over time, including the puckering of the pyrrolidine ring and the rotation of the substituent groups. By analyzing the trajectory of the simulation, it is possible to identify the most populated conformations and the energy barriers between them. Understanding the conformational dynamics is important as it can influence the molecule's biological activity and physical properties.

Solvent Effects on Molecular Properties and Reactivity

The chemical environment can significantly influence the behavior of a molecule. Solvation models are used in computational chemistry to simulate the effects of a solvent on a solute's properties. For this compound, researchers would likely use both implicit and explicit solvation models.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. Calculations would be performed in various solvents (e.g., water, ethanol, dimethyl sulfoxide) to determine how the solvent polarity affects properties like:

Geometrical Parameters: Bond lengths and angles.

Electronic Properties: Dipole moment and molecular electrostatic potential.

Reactivity Indices: Fukui functions to predict sites susceptible to nucleophilic or electrophilic attack.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This is more computationally intensive but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding between the amine group of this compound and protic solvent molecules.

A hypothetical data table illustrating the type of results from such a study is presented below:

| Solvent | Dielectric Constant | Dipole Moment (Debye) |

| Gas Phase | 1.0 | Value |

| Toluene | 2.4 | Value |

| Ethanol | 24.5 | Value |

| Water | 80.1 | Value |

Reaction Mechanism Modeling

Understanding how a reaction occurs at a molecular level is crucial for controlling and optimizing chemical processes. Computational modeling is a powerful tool for elucidating reaction mechanisms.

For any proposed reaction involving this compound, density functional theory (DFT) or other high-level ab initio methods would be used to locate the transition state (TS) structure. The TS is a first-order saddle point on the potential energy surface, and its geometry provides insight into the bond-making and bond-breaking processes.

Once the TS is located, frequency calculations are performed to confirm it is a true transition state (characterized by a single imaginary frequency). The energy difference between the reactants and the transition state gives the activation energy or energy barrier, a key determinant of the reaction rate.

An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products on the potential energy surface. This analysis confirms that the identified transition state indeed connects the intended reactants and products, providing a complete picture of the reaction pathway.

Structure-Reactivity and Structure-Selectivity Relationship Studies

Computational studies can establish relationships between the molecular structure of a compound and its chemical reactivity or selectivity. For this compound, this could involve:

Conformational Analysis: Identifying the lowest energy conformers of the molecule and determining how their relative populations might influence reactivity.

Steric and Electronic Effects: Quantifying how the methyl and propyl substituents on the nitrogen atoms and the pyrrolidine ring affect the accessibility and reactivity of the amine functional groups.

Stereoselectivity: If the compound is chiral, computational models could be used to predict and explain the stereochemical outcome of its reactions.

Topological Analysis of Electron Density (e.g., Quantum Theory of Atoms in Molecules - QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a method to analyze the electron density of a molecule to understand chemical bonding and structure. researchgate.net A QTAIM analysis of this compound would involve:

Locating Bond Critical Points (BCPs): These are points of minimum electron density between two bonded atoms.

Analyzing Properties at BCPs: The electron density (ρ) and its Laplacian (∇²ρ) at the BCPs provide information about the nature of the chemical bonds (e.g., covalent vs. ionic or electrostatic).

A hypothetical data table from a QTAIM analysis might look like this:

| Bond | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) |

| C-N (ring) | Value | Value |

| C-N (amine) | Value | Value |

| N-H | Value | Value |

Applications in Chemical Synthesis and Materials Science Non Biological/non Clinical Focus

Role as Chiral Ligands and Organocatalysts in Asymmetric Transformations

Chiral amines are crucial in asymmetric synthesis, acting as chiral bases or as components of chiral ligands and organocatalysts. sigmaaldrich.comnih.govrsc.org The inherent chirality of 1-methyl-N-propylpyrrolidin-3-amine derivatives makes them suitable for inducing stereoselectivity in chemical reactions. bldpharm.com

Derivatives of the 1-methylpyrrolidin-3-amine (B77690) framework are explored for their potential in organocatalysis, where small organic molecules catalyze chemical transformations. bham.ac.uktdx.cat For instance, chiral primary amine-salicylamides derived from related chiral diamines have been shown to be effective organocatalysts in the enantioselective conjugate addition of ketones to maleimides, yielding succinimides with high enantioselectivities. mdpi.com While not directly involving this compound, this highlights the potential of similar chiral amine scaffolds in organocatalysis. The accessibility of the nucleophilic amine site is critical for catalytic activity, and computational studies can help predict the steric and electronic effects that influence this. researchgate.net The design of chiral diamine catalysts, inspired by natural alkaloids like sparteine, has led to efficient ligands for asymmetric reactions, including those performed in water. chemrxiv.org

Building Blocks for Complex Synthetic Targets

The functionalized pyrrolidine (B122466) core of this compound serves as a versatile starting material for constructing more elaborate molecular architectures. scbt.com Its bifunctional nature, possessing both a nucleophilic amine and a modifiable pyrrolidine ring, allows for sequential or one-pot reactions to build molecular complexity.

Synthesis of Alkaloid Scaffolds (excluding pharmacological screening)

Alkaloids often feature pyrrolidine or related heterocyclic cores. nih.gov Synthetic strategies toward various alkaloid scaffolds can employ pyrrolidine-based building blocks. Methodologies for the modification or synthesis of alkaloid scaffolds often involve the use of amine-containing precursors. nih.gov For example, the direct reductive transformation of amides provides a powerful method for synthesizing α-functionalized amines and various alkaloids. acs.org The synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate for certain complex molecules, demonstrates a practical and stereoselective process starting from a related but different pyrrolidine derivative. nih.govresearchgate.net

Preparation of Synthetic Probes for Chemical Biology Studies (mechanistic, non-therapeutic)

The pyrrolidine scaffold can be incorporated into molecules designed as probes to study biological processes at a mechanistic level, without having a therapeutic purpose. Chiral (R)-(1-Methylpyrrolidin-3-yl)methanol, a related compound, serves as a building block in organic synthesis, and its functional groups allow for its incorporation into more complex molecules. smolecule.com These molecules can be used to investigate interactions with biological targets.

Incorporation into Polymeric Materials

The amine functionalities in this compound and its derivatives offer reactive sites for incorporation into polymer chains. This can be achieved through various polymerization techniques where the amine group can act as a monomer or a modifying agent. For example, polymers can be synthesized containing azulene (B44059) units, which are aromatic hydrocarbons, and their electrochemical and optical properties can be tuned. beilstein-journals.org While not directly using the target compound, this illustrates the principle of incorporating specific functionalities into polymers. The synthesis of new polymers based on thieno[3,2-b]pyrrole derivatives has been reported, and these materials exhibit interesting electrochemical properties. rsc.org

Applications in Sensor Development (e.g., Chemosensors)

Chemosensors are molecules designed to detect the presence of specific chemical species through a measurable signal, such as a change in color or fluorescence. Amines are frequently used as the recognition sites in chemosensors due to their ability to interact with various analytes. wikipedia.org

The development of colorimetric and fluorescent chemosensors for detecting cations and other species often utilizes heterocyclic moieties. rsc.orgscielo.org.mx For instance, quinazolinone-based chemosensors have been developed for the detection of various cations in aqueous solutions. scielo.org.mx Amine compounds are also integral to the development of bitterness sensors, where they are incorporated into lipid polymer membranes to detect bitter compounds. mdpi.com The principle of using amine-containing molecules for sensing applications is well-established, with various mechanisms such as aza-Cope rearrangement and Schiff base formation being employed for the detection of analytes like formaldehyde. nih.gov

Electrochemical Applications (e.g., Redox Properties of Derivatives)

The electrochemical properties of molecules containing amine and heterocyclic groups are of interest for various applications, including the development of new electronic materials. The redox behavior of these compounds can be studied using techniques like cyclic voltammetry. researchgate.net

The synthesis of lophine (2,4,5-triphenyl-1H-imidazole) derivatives and the evaluation of their photophysical and electrochemical properties have shown that the introduction of electron-donating groups, such as amines, can facilitate the redox process. psu.edu Similarly, the electrochemical properties of carbazole (B46965) derivative monomers, which are also nitrogen-containing heterocycles, are studied for their potential use in optoelectronic devices. researchgate.net Electrochemical methods are also being explored for sustainable chemical synthesis, such as the N-formylation of amines. nih.gov

Supramolecular Chemistry and Host-Guest Interactions

The exploration of this compound in the realm of supramolecular chemistry and host-guest interactions is a field ripe for investigation. While direct research specifically detailing the supramolecular behavior of this compound is not extensively documented in publicly available literature, its structural features provide a strong basis for predicting its potential role as a guest molecule in various host-guest systems. The presence of a tertiary amine, a chiral center, and hydrophobic alkyl groups suggests that it can participate in a range of non-covalent interactions that are fundamental to the formation of supramolecular assemblies.

The tertiary amine group is a key feature, as it can be protonated to form a cationic guest. This positive charge allows for strong ion-dipole and hydrogen bonding interactions with the electron-rich cavities of various macrocyclic hosts, such as crown ethers, calixarenes, and pillararenes. acs.orgwikipedia.org The N-methyl and N-propyl substituents contribute to the steric bulk and hydrophobicity of the molecule, influencing its selectivity and binding affinity for different host cavities.

The pyrrolidine ring itself provides a semi-rigid scaffold, which can influence the conformational dynamics of the host-guest complex. Furthermore, the chiral center at the 3-position of the pyrrolidine ring introduces the possibility of enantioselective recognition by chiral hosts, a critical aspect in the development of chiral sensors and separation materials.

The formation of host-guest complexes is governed by a variety of non-covalent interactions, including:

Hydrogen Bonding: The protonated amine can act as a hydrogen bond donor to the ether oxygens of crown ethers or the phenolic oxygens of calixarenes. beilstein-journals.org

Ion-Dipole Interactions: The positive charge of the protonated amine can interact favorably with the polar atoms of the host molecule.

Van der Waals Forces: The alkyl groups (methyl and propyl) can engage in van der Waals interactions within the hydrophobic cavities of macrocyclic hosts. wikipedia.org

CH-π Interactions: The hydrogen atoms of the alkyl groups and the pyrrolidine ring can interact with the aromatic walls of hosts like calixarenes and pillararenes.

The stability of such host-guest complexes is quantified by the binding constant (Ka), which is a measure of the equilibrium between the free host and guest and the complex. While specific binding data for this compound is not available, data for structurally analogous amines can provide valuable insights into its expected behavior.

Interactive Data Table: Illustrative Binding Constants of Amines with Macrocyclic Hosts

The following table presents binding constant data for amines that are structurally related to this compound, illustrating the types of interactions and affinities that could be expected.

| Guest Amine | Host Macrocycle | Solvent | Binding Constant (Ka, M-1) | Reference |

| n-Propylamine | Eu(DPM)3 | - | 34.21 | cdnsciencepub.com |

| Dibenzylamine (B1670424) | Benzo nih.govcrown-8 | Acetone | - | pnas.org |

| Di-n-propylamine | Benzo nih.govcrown-8 | Acetone | - | pnas.org |

| Phenylglycine methyl ester HCl | Chiral aza-18-crown-6 | CH2Cl2/CH3OH | 4.8 x 105 | beilstein-journals.org |

| 1-Phenylethylammonium perchlorate | Chiral monoaza-18-crown-6 | - | 3.3 x 104 | beilstein-journals.org |

Note: The binding constant for dibenzylamine with benzo nih.govcrown-8 was found to be about eight or nine times more stable than that of di-n-propylamine in acetonitrile. researchgate.net The data presented here is for illustrative purposes to indicate the potential for host-guest complex formation and is based on structurally similar, but not identical, compounds.

The thermodynamics of these binding events, including the enthalpy (ΔH) and entropy (ΔS) changes, provide deeper understanding of the driving forces behind complex formation. For instance, the complexation of alkali metal ions with azacrown ethers is generally enthalpy-driven. nankai.edu.cn The binding of amines to resorcinarene-based cavitands has shown binding constants in the range of 4.3–153 × 103 M−1 for various amines, with a preference for more basic and less sterically hindered guests. tandfonline.com

Future Research Directions and Unaddressed Challenges

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of N-substituted 3-aminopyrrolidines can be approached through various routes, often starting from precursors like 1,2,4-butanetriol (B146131) or through the manipulation of existing pyrrolidine (B122466) rings. google.com A key challenge lies in developing synthetic pathways to 1-methyl-N-propylpyrrolidin-3-amine that are not only high-yielding but also adhere to the principles of green chemistry. rsc.org

Current synthetic strategies for related compounds often involve multi-step processes that may utilize hazardous reagents and generate significant waste. google.com Future research should focus on the development of one-pot reactions and catalytic methods to improve efficiency and sustainability. acs.org For instance, the use of greener solvents, such as ethanol-water mixtures, and catalyst-free conditions have shown promise in the synthesis of other pyrrolidine derivatives and could be adapted for the production of this compound. rsc.org

Moreover, the application of microwave-assisted organic synthesis (MAOS) could significantly accelerate reaction times and improve yields, offering a more sustainable alternative to conventional heating methods. nih.gov The development of stereoselective syntheses to access specific enantiomers of this compound is another critical area, as the biological activity of chiral molecules is often dependent on their stereochemistry. nih.gov

| Starting Material | Reagents | Product | Key Features |

| 1,2,4-Butanetriol | Halogenating agent, Ammonia, Methylamine (B109427), Propylamine (B44156) | This compound | Multi-step process, potential for optimization google.com |

| 3-Pyrrolidinol | Mesyl chloride, Allyl chloroformate, Ammonia | Allyl 3-aminopyrrolidine-1-carboxylate | Intermediate for N-alkylation googleapis.com |

| Maleimide | Amines | 3-Aminopyrrolidine-2,5-dione derivatives | Mechanochemical and solvent-based methods nih.gov |

Exploration of Novel Reactivity Patterns and Chemical Transformations

The reactivity of this compound is dictated by the presence of two amine functionalities with different steric and electronic environments: a tertiary amine within the pyrrolidine ring and a secondary amine as a substituent. This dual reactivity opens up avenues for a variety of chemical transformations.

Future research should aim to selectively functionalize either the secondary or tertiary amine. For example, the secondary amine can undergo reactions such as acylation, sulfonylation, and further alkylation to introduce new functional groups and build molecular complexity. The tertiary amine, on the other hand, can be a target for oxidation or quaternization to form pyrrolidinium (B1226570) salts, which have applications as ionic liquids. alfa-chemistry.comnih.gov

The N-dealkylation of the tertiary amine is another potential transformation, providing a route to other valuable pyrrolidine derivatives. nih.gov Investigating the catalytic activity of this compound and its derivatives in various organic reactions, such as aldol (B89426) or Mannich reactions, is also a promising area of research. acs.orgbenthamdirect.com The pyrrolidine scaffold is a known organocatalyst, and the specific substitution pattern of this compound could lead to unique catalytic properties. researchgate.net

Advanced Computational Modeling for Complex Pyrrolidine Systems

Computational modeling provides a powerful tool for understanding the structure, properties, and reactivity of molecules like this compound. emich.edu Density Functional Theory (DFT) calculations can be employed to predict the most stable conformations of the molecule, which is crucial for understanding its interactions with biological targets or its role in catalysis. beilstein-journals.org